ML 179
Description
The term "ML 179" is referenced in multiple contexts across the provided evidence, but its identity as a distinct chemical compound remains ambiguous. In computational chemistry and machine learning (ML) research, "this compound" is cited as a repository entry in open-source ML platforms (Table 12–14, 16, 17, and 19–29) . Instead, the identifier "179" frequently appears as a reference number, dataset index, or algorithmic parameter (e.g., k-means clustering in cheminformatics) .
Properties
Molecular Formula |
C21H25F3N4O2 |
|---|---|
Molecular Weight |
422.44 |
Synonyms |
3-Cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Overlaps and Distinctions
- ML in Cheminformatics : this compound’s implied role in computational workflows aligns with tree-based methods (random forests), kernel-based models (Gaussian processes), and clustering algorithms (k-means) used in QSAR studies .
- Data Availability : Only 54% of ML repositories (including hypothetical "this compound" projects) provide usable models, compared to 94% disclosing training data . This gap affects reproducibility in compound discovery.
Q & A
Q. How can researchers leverage this compound to identify novel biomarkers while avoiding overfitting in high-dimensional omics data?
- Methodological Answer :
- Dimensionality reduction : Use autoencoders or sparse PCA to extract latent features .
- Regularization : Apply L1/L2 penalties or dropout layers to prevent overfitting .
- External validation : Test biomarkers on independent cohorts or public repositories (e.g., GEO, TCGA) .
- Biological plausibility : Prioritize biomarkers with known pathway associations via enrichment analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
